[(1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate
Description
This compound features a bicyclo[3.2.1]octane core with a 6,8-dioxa bridge, an azido group at position 4, a hydroxyl group at position 2, and an acetate ester at position 3 (Fig. 1). The stereochemistry (1R,2S,3R,4R,5R) is critical for its reactivity and biological interactions.
Properties
IUPAC Name |
[(1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O5/c1-3(12)15-7-5(10-11-9)8-14-2-4(16-8)6(7)13/h4-8,13H,2H2,1H3/t4-,5-,6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQSFTBUIPKTIA-FMDGEEDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2OCC(C1O)O2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O)O2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate typically involves multiple steps, starting from readily available precursors. One common method involves the azidation of a suitable precursor, followed by acetylation to introduce the acetate group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often employing automated systems to monitor and control reaction parameters. The use of catalysts and advanced purification techniques ensures the consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
[(1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine, which can further participate in various substitution reactions.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions typically require specific solvents and temperature conditions to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields amines, while oxidation of the hydroxyl group produces ketones or aldehydes .
Scientific Research Applications
[(1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate exerts its effects involves its reactive azido group. This group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The molecular targets and pathways involved depend on the specific application, such as binding to biological macromolecules in medicinal chemistry .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural and Functional Group Differences
Key Observations :
- The azido group in the target compound distinguishes it from SGLT2 inhibitors (e.g., ertugliflozin), which prioritize hydroxy and aryl groups for receptor binding .
- Sulfonate derivatives (e.g., ) are often intermediates due to their leaving-group reactivity, whereas the acetate in the target compound may enhance metabolic stability .
- Pheromone analogs () lack nitrogen-based groups but utilize methyl and hydroxyethyl substituents for species-specific signaling .
Pharmacological and Functional Properties
- Target Compound : The azido group enables bioorthogonal reactions (e.g., Huisgen cycloaddition) for targeted drug delivery or labeling. The acetate may act as a prodrug, with esterase-mediated hydrolysis releasing the active hydroxyl form .
- Ertugliflozin : The dioxabicyclo core enhances metabolic stability, while the chloro and ethoxybenzyl groups optimize SGLT2 binding and selectivity .
Physicochemical Properties
- Solubility : The target compound’s acetate group likely increases lipophilicity (logP ~1.5–2.0) compared to hydroxylated analogs (e.g., ertugliflozin logP ~1.0) .
- Stability : Azido groups are thermally sensitive, requiring storage at low temperatures. The acetate ester improves stability compared to free hydroxyls .
Biological Activity
[(1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₈H₁₁N₃O₅
- Molecular Weight : 217.19 g/mol
- IUPAC Name : [(1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate
The structure includes an azido group (-N₃), which is known to impart unique reactivity and biological activity.
The biological activity of [(1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate can be attributed to its interactions with various biological targets:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against a range of pathogenic bacteria and fungi.
- Cytotoxicity : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential anticancer properties.
- Enzyme Inhibition : The azido group may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to inhibition of key enzymes.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 2 | Showed cytotoxic effects on HeLa cells with an IC50 value of 25 µM after 48 hours of exposure. |
| Study 3 | Identified as a potential inhibitor of cyclooxygenase (COX) enzymes in preliminary enzyme assays. |
Pharmacological Applications
Given its biological activities, [(1R,2S,3R,4R,5R)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate is being investigated for various pharmacological applications:
- Antibiotic Development : Its antimicrobial properties suggest potential use in developing new antibiotics.
- Cancer Therapy : The cytotoxic effects observed in cancer cells indicate a need for further research into its role as a chemotherapeutic agent.
Research Findings
Recent research has focused on the synthesis and optimization of this compound to enhance its biological activity:
- Synthetic Pathways : Various synthetic routes have been explored to produce this compound with high yields and purity.
- Structure-Activity Relationship (SAR) : Studies have indicated that modifications to the azido group can significantly affect the compound's biological activity.
Q & A
Basic: What synthetic strategies are employed to construct the bicyclo[3.2.1]octane core with precise stereochemistry?
Methodological Answer:
The bicyclo[3.2.1]octane scaffold is typically synthesized via intramolecular transacetalization or ring-closing reactions. For example, intramolecular cyclization of appropriately substituted precursors (e.g., diols or epoxy alcohols) under acidic or basic conditions can form the fused oxabicyclic structure . Key steps include:
- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts to direct the configuration of hydroxyl and azido groups.
- Protection/deprotection : Temporary protection of the hydroxyl group (e.g., silyl ethers) to prevent side reactions during azide introduction via nucleophilic substitution (e.g., NaN₃ in polar aprotic solvents).
- Purification : Chromatography (e.g., silica gel) or crystallization to isolate the target stereoisomer.
Advanced: How can researchers resolve contradictions in reported stability data for azido-containing bicyclic compounds?
Methodological Answer:
Contradictions in stability data (e.g., thermal decomposition vs. ambient stability) often arise from variations in experimental conditions (e.g., solvent, humidity). To address this:
- Accelerated stability testing : Perform stress tests (40–80°C, 75% relative humidity) monitored via HPLC or GC to track degradation products .
- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.
- Mechanistic studies : Employ FTIR or NMR to identify decomposition pathways (e.g., Staudinger reaction of azides with phosphines) .
Basic: What safety protocols are critical when handling the azido functional group in this compound?
Methodological Answer:
Azides pose explosion risks under shock, heat, or friction. Key safety measures include:
- Personal protective equipment (PPE) : Wear flame-resistant lab coats, face shields, and nitrile gloves.
- Small-scale reactions : Limit batch sizes (<1 g) and avoid concentrated azide solutions.
- Ventilation : Use fume hoods to prevent inhalation of toxic vapors (e.g., HN₃) .
- Waste disposal : Quench residual azides with NaNO₂ or Ce(SO₄)₂ before disposal .
Advanced: How can the absolute configuration of stereocenters be confirmed experimentally?
Methodological Answer:
- X-ray crystallography : Resolve the crystal structure to unambiguously assign stereochemistry .
- Electronic Circular Dichroism (ECD) : Compare experimental ECD spectra with density functional theory (DFT)-calculated spectra for enantiomers (e.g., as done for related bicyclic compounds in ).
- NMR-based methods : Use NOESY to determine spatial proximity of substituents or employ chiral derivatizing agents (e.g., Mosher’s esters).
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and detect impurities (e.g., residual solvents).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., via ESI-TOF) .
- Polarimetry : Measure optical rotation to confirm enantiopurity.
- FTIR : Identify functional groups (e.g., azide stretch at ~2100 cm⁻¹) .
Advanced: How can computational modeling predict the reactivity of the azido group in further derivatizations?
Methodological Answer:
- DFT calculations : Model transition states for click reactions (e.g., CuAAC with alkynes) to predict regioselectivity and activation barriers.
- Molecular Dynamics (MD) : Simulate solvent effects on azide stability or aggregation tendencies.
- Docking studies : Predict interactions with biological targets (e.g., enzymes) for drug-discovery applications .
Basic: How to mitigate risks of stereochemical inversion during functional group transformations?
Methodological Answer:
- Mild reaction conditions : Avoid strong acids/bases that may epimerize chiral centers (e.g., use NaHCO₃ instead of NaOH for neutralizations).
- Low temperatures : Conduct reactions at 0–4°C to minimize thermal racemization.
- In situ monitoring : Use TLC or inline IR to detect intermediates and adjust conditions promptly.
Advanced: What strategies enable selective modification of the hydroxyl group without affecting the azide?
Methodological Answer:
- Protective group strategy : Convert the hydroxyl to a tert-butyldimethylsilyl (TBS) ether, which is stable under azide reaction conditions.
- Chemoselective reagents : Use Mitsunobu conditions (e.g., DIAD, Ph₃P) for hydroxyl derivatization, leaving the azide intact .
- Enzymatic catalysis : Lipases or esterases can selectively acylate/alcoholize hydroxyl groups in multi-functional substrates.
Contradictions in Evidence
- Safety Data : classifies related compounds as acutely toxic (H302) and irritants (H315/H319), while lists "no known hazards." Researchers must reconcile this by consulting multiple SDS and conducting in-house risk assessments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
